Home > Products > Screening Compounds P87475 > N-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine
N-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine - 73029-78-4

N-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine

Catalog Number: EVT-3112124
CAS Number: 73029-78-4
Molecular Formula: C16H16ClN5
Molecular Weight: 313.79
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(4-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine is a synthetic compound studied for its activity as a positive modulator of small-conductance calcium-activated potassium (KCa2) channels. [] These channels play a crucial role in regulating neuronal excitability and are implicated in various physiological processes. [] While not a naturally occurring compound, its structural modifications provide valuable insights into the structure-activity relationships of KCa2 channel modulators. []

Synthesis Analysis

The synthesis of N-(4-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine and its analogues is described in the literature. [] A common approach involves modifications to the cyclohexane moiety of the parent compound, cyclohexyl-[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl] amine (CyPPA). These modifications include substitutions with:

  • Mono- and dihalophenyl rings []
Molecular Structure Analysis

While a specific analysis of N-(4-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine's molecular structure is not detailed in the provided papers, its structure-activity relationship has been investigated. [] Research indicates that halogen decoration at specific positions on the benzene ring significantly influences the compound's potency in potentiating KCa2 channels. For instance, chlorine substitutions at positions 2 and 5 led to a tenfold increase in potency for KCa2.2a channels compared to the parent compound, CyPPA. [] These findings highlight the importance of specific structural features for interacting with KCa2 channels.

Mechanism of Action

N-(4-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine acts as a positive gating modulator of KCa2 channels. [] While its precise binding site is not fully elucidated, research suggests it interacts with the inner pore vestibule of the channel, influencing its gating properties. [] This interaction shifts the calcium-dependence of KCa2.1-2.3 channels towards higher calcium concentrations. [] In simpler terms, the compound makes it harder for the channel to open, requiring a higher concentration of calcium to activate. This modulation of channel gating alters neuronal excitability and influences various physiological processes. []

Applications
  • Spinocerebellar ataxia type 2 (SCA2): Compounds structurally similar to N-(4-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine have shown promise in normalizing abnormal firing of Purkinje cells in SCA2 mouse models. [] This suggests a potential therapeutic avenue for addressing ataxia symptoms.
  • Endothelium-dependent vasodilation: Research on human mesenteric arteries indicates that IKCa channels, a subtype of KCa2 channels, play a crucial role in endothelium-dependent vasodilation. [] While not directly tested with N-(4-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine, the study highlights the importance of understanding KCa2 channel modulation in vascular function.

(R)-N-(Benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphthylamine (NS8593)

  • Compound Description: NS8593 is a negative gating modulator of small-conductance Ca2+-activated K+ channels (KCa2.1–2.3). It acts by shifting the calcium dependence of these channels, requiring higher calcium concentrations for activation []. Research suggests its binding site is within the inner pore vestibule of the KCa2 channel, potentially interacting with gating structures [].

1-Ethyl-2-benzimidazolinone (1-EBIO)

  • Compound Description: 1-EBIO is a well-known positive modulator of SK channels, a subfamily of small-conductance Ca2+-activated K+ channels. It enhances SK channel activity, increasing their open probability [, ]. 1-EBIO is thought to exert its effects through interaction with the intracellular calmodulin binding domain of SK channels [].

Cyclohexyl-[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]-amine (CyPPA)

  • Compound Description: CyPPA is a positive modulator of KCa2 channels [, ]. It enhances channel activity, potentially by binding to the C-terminal region where calmodulin interacts with the channel [].
  • Relevance: CyPPA shares significant structural similarity with N-(4-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine. Both compounds feature a 2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine core. The key difference lies in the substitution at the amine nitrogen: cyclohexyl in CyPPA versus 4-chlorophenyl in N-(4-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine []. This structural similarity suggests that modifications to this substituent can influence KCa2 channel modulation, making CyPPA a valuable reference for structure-activity relationship studies.

1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole (TRAM-34)

  • Compound Description: TRAM-34 is a potent and selective blocker of intermediate-conductance Ca2+-activated K+ channels (IKCa) []. It binds to the channel pore, inhibiting ion flow [].
  • Relevance: While TRAM-34 blocks IKCa channels and N-(4-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine is implicated in modulating KCa2 channels, the research suggests a shared mechanism of action: interaction with residues in the inner pore vestibule [, ]. This suggests that subtle structural modifications can lead to different pharmacological profiles, potentially switching from channel block to modulation.

4-(2-Methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic Acid tert-Butyl Ester (GW542573X)

  • Compound Description: GW542573X is a unique activator of the SK1 subtype of small-conductance Ca2+-activated K+ channels. It displays selectivity for SK1 over other SK subtypes and acts as both a positive modulator and a direct opener of these channels []. Its mechanism of action may involve interaction with "deep-pore" gating structures [].

N-Cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine Analogues with Halogen Substitutions

  • Compound Description: These compounds are a series of CyPPA analogues where the cyclohexane ring is modified with halogen substitutions at various positions. These modifications were explored to investigate their impact on KCa2 channel potentiation and subtype selectivity []. For example, compounds with halogens at the 2 and 5 positions of the benzene ring showed increased potency for KCa2.2a channels compared to CyPPA [].

Properties

CAS Number

73029-78-4

Product Name

N-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine

IUPAC Name

N-(4-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine

Molecular Formula

C16H16ClN5

Molecular Weight

313.79

InChI

InChI=1S/C16H16ClN5/c1-10-9-15(19-14-6-4-13(17)5-7-14)20-16(18-10)22-12(3)8-11(2)21-22/h4-9H,1-3H3,(H,18,19,20)

InChI Key

QDPHGNZXTLUNFC-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC3=CC=C(C=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.